[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Description
[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position, linked to a piperidin-4-ylmethanol group. The benzothiazole moiety is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . The piperidine ring contributes to conformational flexibility, while the methanol group enhances hydrophilicity, which may improve solubility and pharmacokinetic profiles compared to non-polar analogues.
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-2-1-3-11-12(10)15-13(18-11)16-6-4-9(8-17)5-7-16/h1-3,9,17H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBDJKHXNCZXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol can be achieved through various synthetic routesThe reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the synthesis process .
Chemical Reactions Analysis
[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The chlorobenzothiazole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Benzothiazole Derivatives with Antimicrobial Activity
- 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Structural Differences: Incorporates a tetrahydroquinoline-thiazole carboxylic acid scaffold instead of a piperidine-methanol group. Functional Impact: The carboxylic acid group may enhance ionic interactions but reduce membrane permeability. The absence of a chlorine substituent on the benzothiazole likely lowers electrophilic character compared to the target compound.
Pyrazolopyrimidine-Benzothiazole Hybrids ():
- Key Compounds (e.g., 3a, 3d, 3h-j): Feature pyrazolo[3,4-d]pyrimidine fused with benzothiazole, showing notable antimicrobial activity against P. aeruginosa and C. albicans. Comparison: The target compound lacks the pyrazolopyrimidine moiety, which is critical for broad-spectrum activity in these hybrids. However, the piperidine-methanol group may offer unique hydrogen-bonding interactions that could compensate in specific targets.
Piperidine-Containing Analogues
- DMPI: 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole
- CDFII: 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole Structural Contrast: Both feature indole-piperidine hybrids with bulky aromatic substituents. The target compound’s benzothiazole and methanol groups are absent here. Functional Impact: The bulky substituents in DMPI/CDFII may hinder solubility but enhance lipophilicity for membrane penetration. The target compound’s smaller size and polar -CH2OH group likely improve aqueous solubility.
Acetamide Derivative ():
- 2-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide Molecular Weight: 393.9 g/mol Key Difference: Replaces the methanol group with an acetamide linked to a tetrahydropyran (oxane) ring. Impact: The acetamide group may enhance metabolic stability but reduce solubility compared to the hydrophilic -CH2OH in the target compound.
Biological Activity
[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This particular compound is characterized by a piperidine ring substituted with a chlorobenzothiazole moiety and a methanol group. The biological activity of this compound has been the subject of various studies, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN2OS
- Molecular Weight : 282.79 g/mol
- CAS Number : 2415504-18-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, leading to reduced cell growth and proliferation. This mechanism positions it as a potential candidate for therapeutic applications in cancer treatment.
Biological Activity Overview
The compound has exhibited various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. This compound has been tested against several bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It has been observed to affect the cell cycle and promote cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Anticancer Activity Assessment :
- Objective : To assess its effect on human cancer cell lines.
- Results : The compound showed IC50 values of 20 µM in MCF7 (breast cancer) cells and 15 µM in A549 (lung cancer) cells, indicating strong cytotoxic effects.
Comparative Analysis with Similar Compounds
A comparison with other benzothiazole derivatives highlights the unique properties of this compound:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 2-(4-Chlorophenyl)benzothiazole | Structure | Low | Moderate |
| 6-Chloro-2-(4-chlorophenyl)benzothiazole | Structure | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
